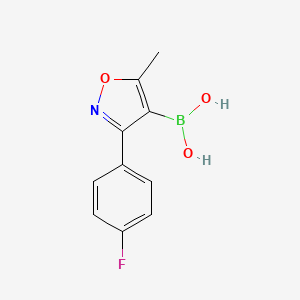
(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a fluorophenyl group, a methylisoxazole ring, and a boronic acid functional group, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)boronic acid typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a fluorophenylboronic acid derivative.
Boronic Acid Functionalization:
Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods, such as continuous flow synthesis and microwave-assisted reactions, to enhance yield and reduce reaction times.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, while the boronic acid group can undergo nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes or borohydrides.
Substitution: Halogenated derivatives or other substituted aryl compounds.
科学的研究の応用
(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor modulators due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
作用機序
The mechanism of action of (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)boronic acid involves its ability to interact with specific molecular targets, such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity or modulating receptor function. This interaction can lead to the disruption of key biological pathways, resulting in therapeutic effects.
類似化合物との比較
- (3-(Difluoromethyl)-4-fluorophenyl)boronic acid
- (3-(Benzylcarbamoyl)-4-fluorophenyl)boronic acid
Comparison:
- Structural Differences: While (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)boronic acid contains a methylisoxazole ring, similar compounds may feature different substituents, such as difluoromethyl or benzylcarbamoyl groups.
- Reactivity: The presence of different functional groups can influence the reactivity and stability of the compounds, affecting their suitability for various applications.
- Applications: Each compound may have unique applications based on its chemical properties, with some being more suitable for pharmaceutical development and others for industrial use.
特性
分子式 |
C10H9BFNO3 |
|---|---|
分子量 |
220.99 g/mol |
IUPAC名 |
[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]boronic acid |
InChI |
InChI=1S/C10H9BFNO3/c1-6-9(11(14)15)10(13-16-6)7-2-4-8(12)5-3-7/h2-5,14-15H,1H3 |
InChIキー |
BSVGGVCRDRCFGF-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(ON=C1C2=CC=C(C=C2)F)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


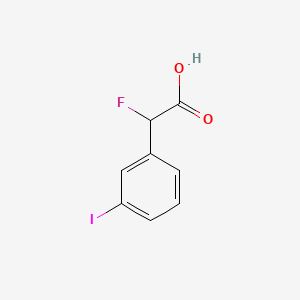
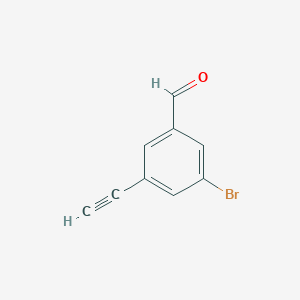
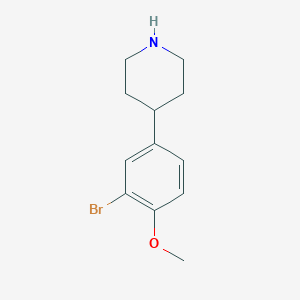
![2-fluoro-4-[5-(4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-2-yl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B13472222.png)

![6-(Aminomethyl)-5-oxaspiro[2.4]heptan-4-one hydrochloride](/img/structure/B13472240.png)
![2-(6-Chlorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13472245.png)
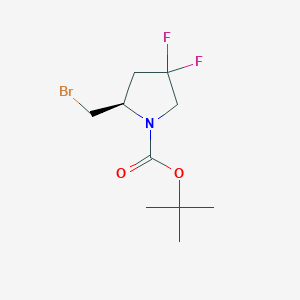
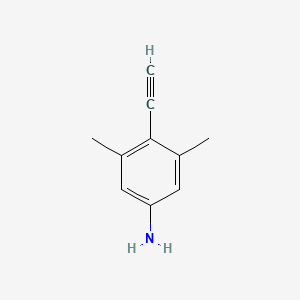
![2,5-dioxopyrrolidin-1-yl N-[2-(pyridin-3-yl)ethyl]carbamate](/img/structure/B13472251.png)
![2-{8-Oxa-5-azaspiro[3.5]nonan-7-yl}ethan-1-ol](/img/structure/B13472252.png)
![Diethyl [2-(cyclopropylformamido)-2-oxoethyl]phosphonate](/img/structure/B13472268.png)
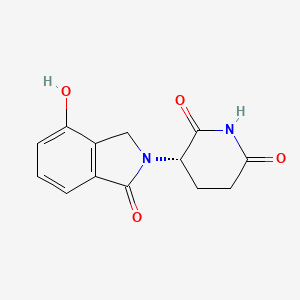
![1-(Methoxymethyl)-2-azaspiro[3.3]heptane](/img/structure/B13472275.png)
